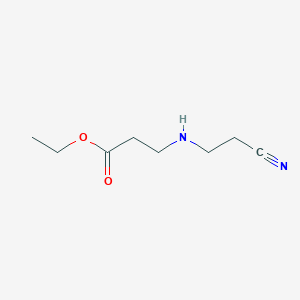

Ethyl 3-(2-cyanoethylamino)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(2-cyanoethylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-12-8(11)4-7-10-6-3-5-9/h10H,2-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAQOZLQOPANTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-cyanoethylamino)propanoate can be synthesized through a reaction between ethyl acrylate and 2-cyanoethylamine. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the nucleophilic addition of the amine to the acrylate. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The secondary amine (−NH−) in Ethyl 3-(2-cyanoethylamino)propanoate participates in nucleophilic substitutions and additions:

a. Alkylation/Acylation

The amine reacts with alkyl halides or acyl chlorides to form tertiary amines or amides. For example:

\text{R-X + this compound} \rightarrow \text{R-NH-(CH}_2\text{)_2CN} \text{-modified ester}

Conditions: Typically performed in polar aprotic solvents (e.g., DMF) with bases like triethylamine at 25–60°C.

b. Schiff Base Formation

Reaction with aldehydes/ketones yields imine derivatives:

\text{RCHO + this compound} \rightarrow \text{RCH=N-(CH}_2\text{)_2CN} \text{-modified ester}

This is catalyzed by acidic or anhydrous conditions .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids:

| Condition | Product | Yield | Source |

|---|---|---|---|

| 1M NaOH, reflux | 3-(2-Cyanoethylamino)propanoic acid | ~85% | |

| H2SO4 (conc.), 80°C | Same as above | ~78% |

The reaction mechanism follows nucleophilic acyl substitution, with water or hydroxide ion attacking the carbonyl carbon.

Cyano Group Transformations

The −C≡N group enables reduction or hydrolysis:

a. Catalytic Hydrogenation

Reduction to a primary amine using H₂/Pd-C:

Yields exceed 90% under 40–60 psi H₂ pressure in ethanol.

b. Acidic Hydrolysis

Conversion to carboxylic acid or amide:

Conditions determine the final product (e.g., 6M HCl at reflux for −COOH) .

Michael Addition Reactions

The compound acts as a Michael donor due to the electron-withdrawing cyano group. For example, it adds to α,β-unsaturated carbonyl compounds:

This reaction proceeds in THF with DBU as a catalyst at room temperature .

Cyclization Reactions

Under thermal or catalytic conditions, intramolecular cyclization forms heterocycles:

a. Formation of Pyridine Derivatives

Heating with trifluoromethanesulfonic acid at 120–160°C induces cyclization, producing pyridine-based structures :

Yields reach ~70% after recrystallization .

b. Imidazopyrazine Synthesis

Reaction with halogenated pyrazines (e.g., 2-amino-3,5-dibromopyrazine) in dimethyl carbonate at 110°C yields imidazopyrazine derivatives :

| Reactant | Product | Yield | Conditions |

|---|---|---|---|

| 2-Amino-3,5-dibromopyrazine | Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | 50.6% | 110°C, 3 h, DMC solvent |

Cross-Coupling Reactions

The amine and ester groups facilitate palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

Typical conditions involve Na2CO3 as a base in dioxane/water at 80°C .

Stability and Side Reactions

Scientific Research Applications

Chemical Synthesis Applications

Ethyl 3-(2-cyanoethylamino)propanoate serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as:

- Nucleophilic Substitution Reactions : The cyano group can be utilized for nucleophilic substitution, enabling the formation of diverse derivatives.

- Condensation Reactions : It can undergo condensation reactions to form more complex structures, which are essential in pharmaceutical development.

Table 1: Reaction Pathways Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | This compound + Alkyl Halide | Alkylated Product |

| Condensation | This compound + Aldehyde | β-Amino Acid Derivative |

Biological and Medicinal Applications

The compound has shown promise in biological studies, particularly in the field of drug development. Its structural features suggest potential applications in:

- Anticancer Research : Compounds similar to this compound have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression.

- Neurological Studies : Research indicates that derivatives of this compound may penetrate the blood-brain barrier, making them suitable candidates for treating central nervous system disorders.

Case Study: Anticancer Activity

A study focused on compounds derived from this compound demonstrated significant inhibition of cancer cell proliferation in vitro. The results indicated an IC50 value indicating effective concentration levels for therapeutic use.

Industrial Applications

In the industrial sector, this compound is being explored for its utility in producing agrochemicals and fine chemicals. Its ability to serve as an intermediate in the synthesis of herbicides and pesticides is particularly noteworthy.

Table 2: Industrial Applications of this compound

| Application Type | Description | Example Products |

|---|---|---|

| Agrochemicals | Intermediate for herbicide synthesis | Glyphosate derivatives |

| Fine Chemicals | Building block for specialty chemicals | Pharmaceutical intermediates |

Future Directions and Research Opportunities

The ongoing research into this compound highlights several areas for future exploration:

- Optimization of Synthesis Methods : Developing more efficient synthetic routes could enhance the yield and reduce costs associated with producing this compound.

- Expanded Biological Testing : Further studies are needed to explore its full pharmacological profile and potential therapeutic applications.

- Environmental Impact Studies : Investigating the environmental implications of using this compound in agrochemicals will be crucial for sustainable practices.

Mechanism of Action

The mechanism of action of ethyl 3-(2-cyanoethylamino)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Ethyl 3-Cyanopropanoate (CAS 10137-67-4)

Structural Similarities: Shares a propanoate ester backbone with a cyano group at the β-position. Key Differences: Lacks the ethylamino substituent present in Ethyl 3-(2-cyanoethylamino)propanoate, which may reduce its nucleophilic reactivity. Synthesis: Prepared via cyanoalkylation of ethyl propanoate derivatives, often involving nitrile precursors under reflux conditions . Applications: Used in organic synthesis as a nitrile-containing building block.

| Property | This compound | Ethyl 3-Cyanopropanoate |

|---|---|---|

| Molecular Formula | Not explicitly reported | C₆H₉NO₂ |

| Functional Groups | Cyano, ethylamino, ester | Cyano, ester |

| Key Applications | Potential pharmaceutical intermediates | Organic synthesis |

| Synthesis Yield | Not available | Moderate to high yields |

Ethyl 2-(2-Cyano-2-Ethoxycarbonyl Ethenyl)amino Derivatives

Examples :

- 5,7-Dihydroxy-3-(2-cyano-2-ethoxycarbonyl ethenyl)amino-2H-1-benzopyran-2-one (12b): Yield 44%, mp >270°C.

- 7,7-Dimethyl-5-oxo derivative (13b) : Yield 96%, mp 234–235°C .

Structural Comparison: These compounds feature a conjugated ethenylamino linker between the cyano-ethoxycarbonyl group and the core structure, differing from the direct ethylamino substitution in this compound. Reactivity: The ethenylamino group enables cyclization and heterocycle formation, as demonstrated in the synthesis of pyrido[1,2-a]pyrimidin-4-ones .

| Property | This compound | Ethenylamino Derivatives |

|---|---|---|

| Backbone Flexibility | Moderate (single bond) | High (conjugated double bond) |

| Cyclization Potential | Limited | High |

| Melting Point | Not available | 227–270°C |

Ethyl 3-(Methylthio)propanoate

Context: Identified as a key aroma compound in pineapple pulp and core, with concentrations of 91.21 µg·kg⁻¹ (pulp) and 42.67 µg·kg⁻¹ (core) . Structural Comparison: Replaces the cyanoethylamino group with a methylthio (-SMe) substituent. Functional Role: Contributes to fruity aromas due to sulfur-containing volatile esters, unlike the non-volatile, likely odorless this compound.

| Property | This compound | Ethyl 3-(Methylthio)propanoate |

|---|---|---|

| Volatility | Low (non-volatile) | High (volatile ester) |

| Biological Role | Synthetic intermediate | Flavor compound |

| Natural Occurrence | Synthetic | Natural (pineapple) |

Ethyl 3-(4-Hydroxyphenyl)propanoate Derivatives

Example: Ethyl 3-(4-hydroxyphenyl)-2-acetamido propanoate (synthesized via azide-alkyne cycloaddition) . Comparison: Features aromatic substituents (e.g., hydroxyphenyl) instead of cyanoethylamino groups.

Biological Activity

Ethyl 3-(2-cyanoethylamino)propanoate is a compound of interest in pharmaceutical chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : 183.20 g/mol

The compound features an ethyl ester functional group and a cyanoethylamino moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from basic amino acids or their derivatives. The following general synthetic pathway is often employed:

- Formation of the Cyano Group : Starting materials such as amino acids are reacted with cyanogen bromide.

- Esterification : The cyano compound is then subjected to esterification with ethanol in the presence of acid catalysts.

- Purification : The crude product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting certain proteases that are crucial for bacterial virulence, thereby serving as a potential lead compound for developing novel antibiotics .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The IC50 values for various cancer cell lines suggest that it may induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Study 2: Enzyme Inhibition Mechanism

Another research effort focused on the mechanism by which this compound inhibits bacterial proteases. Using molecular docking simulations, researchers identified key interactions within the active site of the target enzyme, suggesting a competitive inhibition mechanism .

Study 3: Cytotoxicity Profile

A cytotoxicity assessment conducted on various human cancer cell lines revealed that this compound had an IC50 value ranging from 10 to 25 µM, indicating significant activity against these cells. Flow cytometry analysis further confirmed that the compound induces apoptosis in a dose-dependent manner .

Data Summary Table

| Biological Activity | Tested Pathogens/Cell Lines | IC50/MIC Values |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | MIC: 32 µg/mL |

| Enzyme Inhibition | Bacterial proteases | Competitive inhibition |

| Cytotoxicity | Human cancer cell lines | IC50: 10-25 µM |

Q & A

Q. What synthetic strategies optimize the yield of Ethyl 3-(2-cyanoethylamino)propanoate?

Methodological Answer:

- Stepwise coupling : Use carbodiimide-mediated (e.g., CDI) activation of carboxylic acids to couple amines, as demonstrated in the synthesis of structurally similar esters like ethyl 3-[(4-methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate .

- Reductive amination : Zinc-mediated reduction of nitro intermediates can stabilize reactive amino groups, improving yield and purity .

- Catalytic systems : Heterogeneous metal catalysts (e.g., Pd/C or Ni-based systems) enhance reductive stabilization of intermediates, as observed in lignin-derived monomer syntheses .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- HSQC NMR : Resolve C–H correlations to track functional groups (e.g., cyanoethylamino and ester moieties) and confirm regioselectivity .

- GC-FID/MS : Quantify monomeric products and identify fragmentation patterns to rule out side reactions .

- FT-IR : Monitor characteristic peaks (e.g., C≡N stretch at ~2240 cm⁻¹ for cyano groups, ester C=O at ~1730 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound derivatives?

Methodological Answer:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the cyanoethylamino group, while non-polar solvents may stabilize ester hydrolysis .

- Temperature control : Low temperatures (<0°C) suppress unwanted cyclization, as seen in analogous propanoate ester syntheses .

- Catalyst screening : Test transition-metal catalysts (e.g., Cu or Pd) for cross-coupling reactions, noting that Pd(OAc)₂ improves aryl-amine bond formation in related systems .

Q. What mechanistic insights explain contradictions in kinetic data during hydrolysis studies?

Methodological Answer:

- pH-dependent pathways : Under acidic conditions, ester hydrolysis dominates, while alkaline conditions favor cyano group solvolysis. Use stopped-flow spectroscopy to track pH-specific intermediates .

- Competing reactions : Employ isotopic labeling (e.g., ¹⁸O) to distinguish between ester cleavage and nucleophilic attack on the cyano group .

- Computational modeling : Density functional theory (DFT) calculations can predict activation barriers for competing pathways, resolving discrepancies in experimental rate constants .

Q. How can this compound serve as a precursor for chiral intermediates?

Methodological Answer:

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with Pd or Rh catalysts to induce enantioselectivity during C–N bond formation, as applied in Buchwald-Hartwig reactions for similar propanoates .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic mixtures, enabling chiral separation .

- Circular dichroism (CD) : Validate enantiomeric excess (ee) post-synthesis by comparing CD spectra to known standards .

Biological and Functional Studies

Q. What assays assess the enzyme inhibition potential of this compound?

Methodological Answer:

- Acetylcholinesterase (AChE) inhibition : Adapt fluorometric assays using acetylthiocholine iodide as a substrate, measuring thiocholine release via Ellman’s reagent. Compare IC₅₀ values to reference inhibitors like donepezil .

- Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive) .

- Molecular docking : Use AutoDock Vina to simulate binding interactions with AChE’s active site, prioritizing residues (e.g., Trp86, Glu202) for mutagenesis validation .

Q. How can metabolic stability of this compound be evaluated in vitro?

Methodological Answer:

- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactors to quantify metabolic half-life (t₁/₂). Monitor degradation via LC-MS/MS .

- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms using luminescent substrates (e.g., P450-Glo™) to identify drug-drug interaction risks .

- Reactive metabolite trapping : Incubate with glutathione (GSH) and detect adducts via high-resolution MS to assess bioactivation potential .

Analytical and Data-Driven Challenges

Q. How to resolve discrepancies in spectral data for degradation products?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Assign overlapping proton signals in complex mixtures, such as distinguishing between oxidized and hydrolyzed derivatives .

- Multivariate analysis : Apply PCA or PLS-DA to GC-MS datasets to classify degradation pathways and identify key biomarkers .

- Reference standards : Synthesize proposed degradation products (e.g., ethyl 3-aminopropanoate) for direct spectral comparison .

Q. What computational tools predict the environmental fate of this compound?

Methodological Answer:

- EPI Suite™ : Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR) using fragment-based methods .

- Molecular dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients (Kₒc) .

- High-throughput screening : Use Tox21 assays to evaluate endocrine disruption potential .

Safety and Stability Considerations

Q. What protocols ensure safe handling during large-scale synthesis?

Methodological Answer:

- PPE requirements : Use chemical-resistant gloves (e.g., nitrile) and OV/AG/P99 respirators to prevent inhalation exposure .

- Ventilation controls : Implement local exhaust ventilation (LEV) to maintain airborne concentrations below OSHA PELs .

- Waste management : Neutralize acidic/basic byproducts before disposal and avoid release into drainage systems .

Q. How to stabilize this compound against thermal degradation?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation .

- Antioxidant additives : Include 0.1% BHT or ascorbic acid in formulations to inhibit radical-mediated degradation .

- Accelerated stability testing : Use Arrhenius modeling (40–60°C) to extrapolate shelf-life under standard storage conditions (20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.